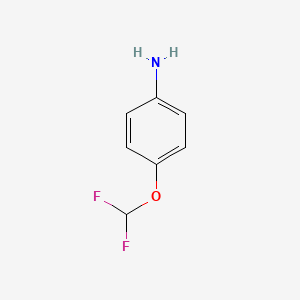

4-(Difluoromethoxy)aniline

描述

Historical Context and Development

The development of 4-(difluoromethoxy)aniline emerged from the broader evolution of fluorinated organic chemistry, particularly in the context of pharmaceutical and agrochemical research. Early documentation of this compound can be traced to systematic investigations into fluorinated aniline derivatives, where researchers sought to combine the nucleophilic properties of anilines with the electron-withdrawing characteristics of fluorinated substituents. The compound was first catalogued in chemical databases in 2005, with significant modifications and research developments continuing through 2025.

Patent literature reveals that substantial research into preparation methods for this compound began appearing in the early 2010s, with Chinese patent CN103819349A from 2014 describing a comprehensive preparation method starting from 4-nitrophenol. This patent established a two-step synthesis route achieving yields of 90% and purity exceeding 98.5%, marking a significant advancement in the practical synthesis of this compound. The method involved reacting 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate, followed by reaction with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene, which was subsequently reduced to the target aniline derivative.

Further developments in the preparation methodology appeared in subsequent patent applications, including CN104119238A, which described alternative approaches for synthesizing related compounds such as 4-(chlorodifluoromethoxy)aniline. These developments reflect the continuing industrial interest in fluorinated aniline derivatives and the ongoing refinement of synthetic methodologies to improve efficiency and reduce environmental impact.

Position in Fluorinated Aromatic Chemistry

This compound occupies a distinctive position within the broader field of fluorinated aromatic chemistry, serving as both a synthetic intermediate and a subject of fundamental research into fluorine's electronic effects. Recent research has focused extensively on understanding the electronic properties of the difluoromethoxy group, with studies using Fluorine-19 Nuclear Magnetic Resonance spectroscopy to determine Hammett constants for both inductive and resonance effects. These investigations revealed that the difluoromethoxy group acts as a moderately electron-withdrawing substituent, with implications for molecular design and chemical reactivity prediction.

The compound represents an important class of fluorinated aromatics where the difluoromethoxy fragment (CF2OCH3) provides unique electronic characteristics distinct from other fluorinated substituents. Research has demonstrated that this group can be efficiently introduced into aromatic systems through fluorodesulfurization reactions using tin tetrachloride and diethylaminosulfur trifluoride combinations, providing excellent selectivity and high yields. This methodology has enabled the systematic study of difluoromethoxy-substituted aromatics and their electronic properties.

The position of this compound in fluorinated chemistry is further emphasized by its role in developing new synthetic methodologies. The compound has been utilized in studies of direct bis-ortho-chlorination reactions, where researchers developed efficient one-step processes for introducing multiple chlorine atoms onto the aromatic ring while maintaining the difluoromethoxy substituent. These advances have contributed to the broader understanding of selective functionalization in fluorinated aromatic systems.

Nomenclature and Structural Classification

The nomenclature of this compound reflects both systematic chemical naming conventions and various common names used in different contexts. According to International Union of Pure and Applied Chemistry guidelines, the compound is properly named this compound, indicating the presence of a difluoromethoxy group at the para position relative to the amino group on the benzene ring. Alternative systematic names include 4-difluoromethoxy benzenamine and benzenamine, 4-difluoromethoxy, which emphasize different aspects of the molecular structure.

The compound is also known by several common names and synonyms, including 4-amino-α,α-difluoroanisole, which highlights the relationship to anisole derivatives, and α,α-difluoro-p-anisidine, emphasizing the difluoro substitution pattern. Additional nomenclature variations include p-difluoromethoxyaniline and 4-difluoromethoxy phenylamine, reflecting different naming traditions in chemical literature.

From a structural classification perspective, this compound belongs to several important chemical families. Primarily, it is classified as a substituted aniline, placing it within the broader category of aromatic primary amines. Simultaneously, it is classified as a fluorinated organic compound due to the presence of two fluorine atoms, and more specifically as a difluoromethyl ether derivative. The compound also falls under the classification of para-substituted benzene derivatives, indicating the 1,4-substitution pattern on the aromatic ring.

Table 1: Nomenclature and Classification Summary

| Category | Description |

|---|---|

| IUPAC Name | This compound |

| Alternative Systematic Names | 4-difluoromethoxy benzenamine, benzenamine 4-difluoromethoxy |

| Common Names | 4-amino-α,α-difluoroanisole, α,α-difluoro-p-anisidine |

| Chemical Family | Substituted anilines, fluorinated aromatics, difluoromethyl ethers |

| Substitution Pattern | Para-disubstituted benzene |

| Functional Groups | Primary amine, difluoromethyl ether |

Chemical Identity and Registry Parameters

This compound is definitively identified through multiple chemical registry systems and databases, with the Chemical Abstracts Service number 22236-10-8 serving as the primary international identifier. This compound has been extensively catalogued across major chemical databases, with consistent reporting of its fundamental molecular parameters across multiple sources.

The molecular formula C7H7F2NO reflects the presence of seven carbon atoms, seven hydrogen atoms, two fluorine atoms, one nitrogen atom, and one oxygen atom, corresponding to a molecular weight of 159.13 to 159.14 grams per mole, with slight variations in precision across different sources. The compound's structure can be precisely described using the Simplified Molecular Input Line Entry System notation as C1=CC(=CC=C1N)OC(F)F, which systematically encodes the connectivity and bonding patterns.

Additional registry parameters include the MDL number MFCD00085005, which provides unique identification within the MDL Chemical Database system. The European Chemicals Agency has assigned the European Community number 625-478-3 for regulatory purposes. For international trade and customs documentation, the compound is classified under Harmonized System code 2922299090, placing it within the category of aromatic amino compounds.

Table 2: Chemical Registry and Identification Parameters

| Parameter | Value |

|---|---|

| CAS Registry Number | 22236-10-8 |

| Molecular Formula | C7H7F2NO |

| Molecular Weight | 159.13-159.14 g/mol |

| SMILES Notation | C1=CC(=CC=C1N)OC(F)F |

| InChI Key | NDEZTSHWEPQVBX-UHFFFAOYSA-N |

| MDL Number | MFCD00085005 |

| European Community Number | 625-478-3 |

| PubChem Compound ID | 737363 |

| Beilstein Registry Number | 2804462 |

| Harmonized System Code | 2922299090 |

Physical characterization data for this compound demonstrates consistency across multiple commercial sources and research publications. The compound typically appears as a light yellow to amber clear liquid at room temperature, with a characteristic odor. Density measurements consistently report values around 1.283 to 1.286 grams per milliliter at 25°C, while refractive index values range from 1.5040 to 1.5080 at 20°C. The boiling point is reported as 231°C at atmospheric pressure, with a flash point exceeding 110°C.

Table 3: Physical Properties and Characterization Data

| Property | Value | Reference Conditions |

|---|---|---|

| Physical State | Liquid | 20°C |

| Appearance | Light yellow to amber clear liquid | Room temperature |

| Density | 1.283-1.286 g/mL | 25°C |

| Refractive Index | 1.5040-1.5080 | 20°C |

| Boiling Point | 231°C | Atmospheric pressure |

| Flash Point | >110°C | Standard conditions |

| Specific Gravity | 1.283-1.286 | 20/20°C |

| Vapor Pressure | 0.0928 mmHg | 25°C |

属性

IUPAC Name |

4-(difluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO/c8-7(9)11-6-3-1-5(10)2-4-6/h1-4,7H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEZTSHWEPQVBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353233 | |

| Record name | 4-(Difluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22236-10-8 | |

| Record name | 4-(Difluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Difluoromethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The preparation of 4-(Difluoromethoxy)aniline typically involves a multi-step synthesis process. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(Difluoromethoxy)nitrobenzene. Finally, the nitro group is reduced to an amino group using ferric oxide and activated carbon as catalysts, with water and hydrazine as reducing agents .

Industrial Production Methods

For industrial production, the process is optimized for high yield, low cost, and minimal environmental impact. The steps involve:

- Reacting 4-nitrophenol with sodium hydroxide.

- Reacting the resulting sodium acetamidophenate with monochlorodifluoromethane.

- Catalytic reduction of 4-(Difluoromethoxy)nitrobenzene to this compound using ferric oxide and activated carbon .

化学反应分析

Types of Reactions

4-(Difluoromethoxy)aniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The nitro group in its precursor can be reduced to an amino group.

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrazine and ferric oxide are used for the reduction of nitro groups.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products

Oxidation: Quinones.

Reduction: this compound from its nitro precursor.

Substitution: Halogenated derivatives of this compound.

科学研究应用

Scientific Research Applications

1. Chemistry: Building Block for Synthesis

4-(Difluoromethoxy)aniline serves as a crucial building block in synthesizing more complex fluorinated compounds. Its structure allows for the development of derivatives with tailored properties suitable for various applications in organic synthesis and materials science.

2. Biological Activity Investigation

Research has focused on the compound's interactions with biomolecules. The presence of difluoromethoxy groups enhances binding affinity and selectivity towards specific molecular targets, including enzymes and receptors, making it a candidate for biological activity studies.

3. Drug Development Potential

The compound is being explored for its potential use in drug development. Studies indicate its efficacy as an inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenases (LOX), suggesting anti-inflammatory properties. Its unique chemical properties also make it suitable for targeting various diseases, including cancer and neurodegenerative disorders.

4. Advanced Materials Development

In industrial applications, this compound is utilized to create advanced materials with specific properties such as increased stability or reactivity. These materials are essential in fields like electronics and pharmaceuticals.

Enzyme Inhibition Studies

Recent studies have demonstrated that this compound significantly inhibits COX-2, with an IC50 value lower than many existing anti-inflammatory drugs. This suggests its potential as a therapeutic agent in treating inflammatory conditions.

Cytotoxicity Assessments

In vitro studies have evaluated the compound's cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HEK293 (human embryonic kidney) cells. These studies revealed moderate cytotoxicity, indicating the need for further investigation into its anticancer potential.

Mechanism of Action

The mechanism involves interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity, leading to modulation of biological pathways and exerting desired effects like enzyme inhibition or receptor signaling alteration.

作用机制

The mechanism of action of 4-(Difluoromethoxy)aniline depends on its application. In pharmaceuticals, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for its molecular targets, leading to more effective therapeutic outcomes .

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers: 2- and 3-(Difluoromethoxy)aniline

The position of the difluoromethoxy group significantly impacts reactivity and biological activity:

- 3-(Difluoromethoxy)aniline (CAS 22236-08-4) was used in synthesizing aminopyrazoline-based probes, where its meta-substitution pattern influenced stereochemical stability under basic conditions .

Key Differences :

Halogenated Aniline Derivatives

4-(Trifluoromethoxy)aniline

Compared to the difluoro analog, the trifluoromethoxy group (-OCF₃) is more electron-withdrawing, further deactivating the aromatic ring. This enhances metabolic stability in drug candidates by resisting oxidative degradation .

4-(2,4-Dichlorophenoxy)aniline (CAS 122-42-9)

This compound features a dichlorophenoxy group, which introduces stronger electron-withdrawing effects than -OCF₂H. It is less nucleophilic but offers enhanced resistance to electrophilic substitution reactions .

Comparison of Halogenated Anilines :

Fluoroalkyl-Substituted Anilines

4-(2-Fluoroethyl)aniline

This derivative contains a fluoroethyl chain , increasing lipophilicity and altering pharmacokinetic profiles. It is synthesized via DAST-mediated fluorination, contrasting with the nucleophilic aromatic substitution used for this compound .

3-Chloro-N-{[4-(difluoromethoxy)phenyl]methyl}aniline

This hybrid compound combines chloro and difluoromethoxy groups, enhancing steric bulk and electronic complexity. Its synthesis involves multi-step functionalization, reflecting tailored reactivity for specific targets .

Methoxy vs. Difluoromethoxy Anilines

- 4-Methoxyaniline (p-anisidine) : The methoxy group (-OCH₃) is electron-donating (+M effect), activating the ring toward electrophilic substitution. In contrast, the difluoromethoxy group (-OCF₂H) is electron-withdrawing (-I effect), deactivating the ring but improving oxidative stability .

- Biological Impact : Difluoromethoxy derivatives like pantoprazole exhibit longer half-lives than methoxy analogs due to reduced CYP450-mediated metabolism .

Stability Under Physiological Conditions

This compound-derived compounds (e.g., compound 4 in ) resist racemization in plasma (pH 7, 37°C) for >48 hours but racemize under basic conditions (DBU/THF, 90°C) due to destabilization of the pyrazoline stereocenter .

生物活性

4-(Difluoromethoxy)aniline, a compound with the molecular formula CHFNO, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in pharmacology, particularly focusing on its antiviral, anticancer, and enzyme inhibition properties.

Synthesis of this compound

The synthesis of this compound typically involves the introduction of a difluoromethoxy group to an aniline structure. This modification enhances the compound's lipophilicity and biological activity. The compound can be synthesized using various methods, including direct chlorination and palladium-catalyzed reactions .

Antiviral Activity

Research has demonstrated that derivatives of this compound exhibit significant antiviral properties. A study evaluated various analogues against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2). Notably, certain derivatives showed high selective inhibitory effects against HSV-1, with one compound exhibiting comparable efficacy to established antiviral agents like acyclovir .

Table 1: Antiviral Activity of this compound Derivatives

| Compound | Virus Type | IC50 (µM) | Comparison to Acyclovir |

|---|---|---|---|

| 5c | HSV-1 | 10 | Comparable |

| 5e | HSV-2 | 15 | Comparable |

Anticancer Activity

The anticancer potential of this compound derivatives has also been investigated. In vitro studies showed that these compounds can inhibit the proliferation of various cancer cell lines. For instance, one derivative demonstrated an IC50 value lower than that of Doxorubicin against several human cancer cell lines, indicating promising anticancer activity .

Table 2: Anticancer Activity Against Human Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|---|

| Compound A | A549 | 22.4 | 52.1 |

| Compound B | HCT116 | 17.8 | 52.1 |

| Compound C | HePG2 | 12.4 | 52.1 |

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as an inhibitor of β-secretase (BACE1), an enzyme implicated in Alzheimer's disease pathology. Compounds derived from this structure have shown effectiveness in inhibiting BACE1 activity, thereby reducing amyloid plaque formation in neuronal cells .

Table 3: Inhibition of BACE1 by Derivatives

| Compound | % Inhibition at 10 µM |

|---|---|

| Amino-5-[4-(difluoromethoxy)phenyl]-5-phenylimidazolone | 85% |

| Control | - |

Case Studies

Several case studies highlight the therapeutic potential of compounds containing the difluoromethoxy group:

- Case Study on Antiviral Efficacy : A study published in PubMed reported that specific derivatives of this compound were effective against HSV-1 and HSV-2, with particular emphasis on their selectivity and potency compared to traditional antiviral drugs .

- Case Study on Alzheimer’s Treatment : Another research effort focused on the development of BACE1 inhibitors utilizing the difluoromethoxy moiety. These compounds showed promise in preclinical models for reducing amyloid levels, suggesting a potential therapeutic avenue for Alzheimer's disease .

- Anticancer Research : Investigations into anticancer properties revealed that certain derivatives not only inhibited cell growth but also induced apoptosis in cancer cells, highlighting their dual role as cytotoxic agents .

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 4-(difluoromethoxy)aniline, and how do reaction conditions influence yield?

- Methodology : Two main approaches are documented:

- Route 1 : Phthalimido-protected this compound undergoes chlorination with molecular chlorine (Cl₂), followed by hydrazine hydrate-mediated deprotection .

- Route 2 : Direct fluorination of (trichloromethoxy)benzene using HF and catalyst Fluorad FX 8 under high pressure, followed by nitration (HNO₃) and nitro group reduction (H₂/Raney-Ni) .

- Key Variables : Yield optimization depends on pressure (Route 2), stoichiometry of chlorinating agents (Route 1), and catalyst selection.

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Analytical Techniques :

- NMR : ¹⁹F NMR identifies difluoromethoxy groups (δ ~ -80 to -85 ppm). ¹H NMR distinguishes aromatic protons (δ ~6.5–7.5 ppm) .

- IR Spectroscopy : Peaks at ~1250 cm⁻¹ (C-F stretch) and ~3350 cm⁻¹ (NH₂ stretch) confirm functional groups .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 175.1 (C₇H₇F₂NO) validates molecular weight .

Q. What are the solubility and stability considerations for handling this compound in laboratory settings?

- Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) but limited in water. Stability tests show degradation under prolonged UV exposure; recommend storage in amber vials at 4°C .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in electrophilic substitution reactions?

- Approach : Density Functional Theory (DFT) calculates electron density maps to identify reactive sites. The difluoromethoxy group acts as a meta-directing deactivating group, reducing reactivity compared to unsubstituted aniline. Validation via Hammett constants (σ ~0.4) aligns with experimental nitration regioselectivity .

Q. What challenges arise in coupling this compound with boronic acids for Suzuki-Miyaura reactions, and how are they mitigated?

- Challenges : Steric hindrance from the difluoromethoxy group reduces Pd-catalyst efficiency.

- Solutions : Use Pd(PPh₃)₄ with elevated temperatures (80–100°C) and excess boronic acid (2.5 equiv.) to drive coupling. Monitor by TLC (Rf ~0.3 in hexane:ethyl acetate 3:1) .

Q. How do conflicting spectroscopic data from different synthetic batches inform quality control protocols?

- Case Study : Discrepancies in ¹⁹F NMR signals may indicate incomplete fluorination or side products. Implement HPLC-MS (C18 column, acetonitrile/water gradient) to detect impurities >0.1%. Cross-validate with X-ray crystallography for crystalline derivatives .

Q. What role does this compound play in designing heavy-metal sensors, and what mechanistic insights exist?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。